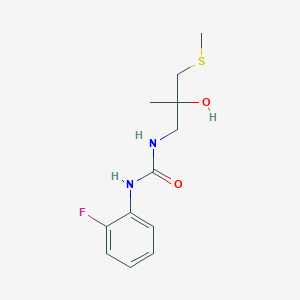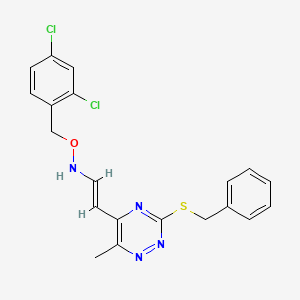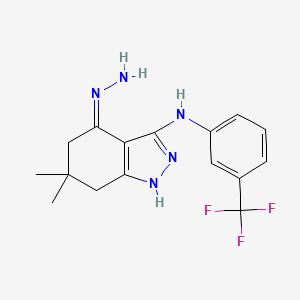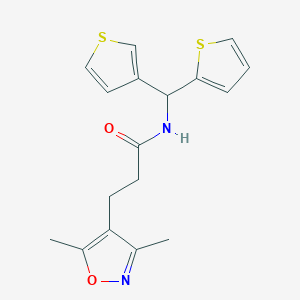![molecular formula C23H24FN3O3 B2749204 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide CAS No. 872848-73-2](/img/structure/B2749204.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains an indole ring and a fluorophenyl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The presence of these groups could suggest potential bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the indole and fluorophenyl precursors. The exact method would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and fluorophenyl groups, as well as the various other functional groups present in the molecule. These could include amide groups, which are common in bioactive compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the indole ring is known to undergo electrophilic substitution reactions . The exact reactions that this compound could participate in would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Potential Research Applications of Structurally Similar Compounds
Antipsychotic Drug Development : Similar compounds have been investigated for their potential antipsychotic properties without interacting with dopamine receptors, suggesting a novel mechanism of action. For instance, compounds structurally related to the one mentioned have been found to exhibit antipsychotic-like profiles in behavioral tests on animals. These findings could inform the development of new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Neuroscience Research : Studies on compounds with similar structures could contribute to understanding the role of orexin receptors in behaviors like compulsive food consumption, offering insights into potential treatments for binge eating and possibly other eating disorders. For example, selective antagonism at orexin receptors has been shown to reduce binge eating in animal models, highlighting a significant neurobiological mechanism (Piccoli et al., 2012).
Cancer Research : Carboxamide derivatives structurally related to the compound have been studied for their antitumor activities. Research involving DFT conformational and reactivity analysis, docking, and molecular dynamics simulations of such compounds provides valuable insights into their potential as anticancer agents, offering a basis for further drug development (Al-Otaibi et al., 2022).
Pain Management : Enaminone compounds, which share some structural similarities, have been evaluated for their antinociceptive activities. These studies contribute to the understanding of pain management and the development of new analgesics. For instance, certain enaminones have shown effectiveness in animal models of pain, suggesting potential therapeutic applications (Masocha et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-3-26(4-2)21(28)15-27-14-19(18-7-5-6-8-20(18)27)22(29)23(30)25-13-16-9-11-17(24)12-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWSSNQJEBXHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)




![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)
![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)
![1-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749141.png)

